molecular formula C16H22N2O6 B558572 Boc-dap(Z)-OH CAS No. 65710-57-8

Boc-dap(Z)-OH

Cat. No. B558572
CAS RN: 65710-57-8
M. Wt: 338.36 g/mol
InChI Key: QKMSMVGTLTVHLK-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06239131B1

Procedure details

2-tert-Butoxycarbonylamino-3-benzyloxycarbonylaminopropionic acid (1.06 g) was dissolved in methanol (50 ml). 10% Palladium carbon (100 mg) was added thereto, and the mixture was stirred at room temperature for two hours under hydrogen atmosphere. The resultant mixture was filtered, and the filtrate was concentrated under reduced pressure to thereby obtain 540 mg of 3-amino-2-tert-butoxycarbonylaminopropionic acid, which was dissolved in ethanol (50 ml). Potassium carbonate (365 mg) and 2-fluoronitrobenzene (377 mg) were added thereto, and the mixture was refluxed with heat for 3 hours. The resultant mixture was concentrated under reduced pressure. Water was added to the residue, and the residue was washed with diethyl ether. 1N Hydrochloric acid was added to the aqueous layer to adjust pH to 3. The resultant mixture was extracted with methylene chloride. The organic layer was dried over anhydrous sodium sulfate and the solvent was evaporated under reduced pressure, to thereby obtain 530 mg of the title compound.
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Palladium carbon
Quantity
100 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][CH:9]([CH2:13][NH:14]C(OCC1C=CC=CC=1)=O)[C:10]([OH:12])=[O:11])=[O:7])([CH3:4])([CH3:3])[CH3:2]>CO.[C].[Pd]>[NH2:14][CH2:13][CH:9]([NH:8][C:6]([O:5][C:1]([CH3:4])([CH3:3])[CH3:2])=[O:7])[C:10]([OH:12])=[O:11] |f:2.3|

Inputs

Step One
Name
Quantity
1.06 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC(C(=O)O)CNC(=O)OCC1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Palladium carbon
Quantity
100 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for two hours under hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resultant mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NCC(C(=O)O)NC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 540 mg
YIELD: CALCULATEDPERCENTYIELD 84.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.